

2-Chloro-5-phenylpyrazine structural information.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrazine

Cat. No.: B189379

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with **2-Chloro-5-phenylpyrazine**. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, spectral characteristics, and its pivotal role as a scaffold in the development of novel bioactive compounds.

Core Structural and Physicochemical Profile

2-Chloro-5-phenylpyrazine is a halogenated aromatic heterocycle. The pyrazine core, being electron-deficient due to the two nitrogen atoms, imparts distinct reactivity to the molecule. The chlorine atom at the 2-position is activated for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the phenyl group at the 5-position provides a lipophilic domain and opportunities for further functionalization, making this compound a versatile and valuable building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented below.

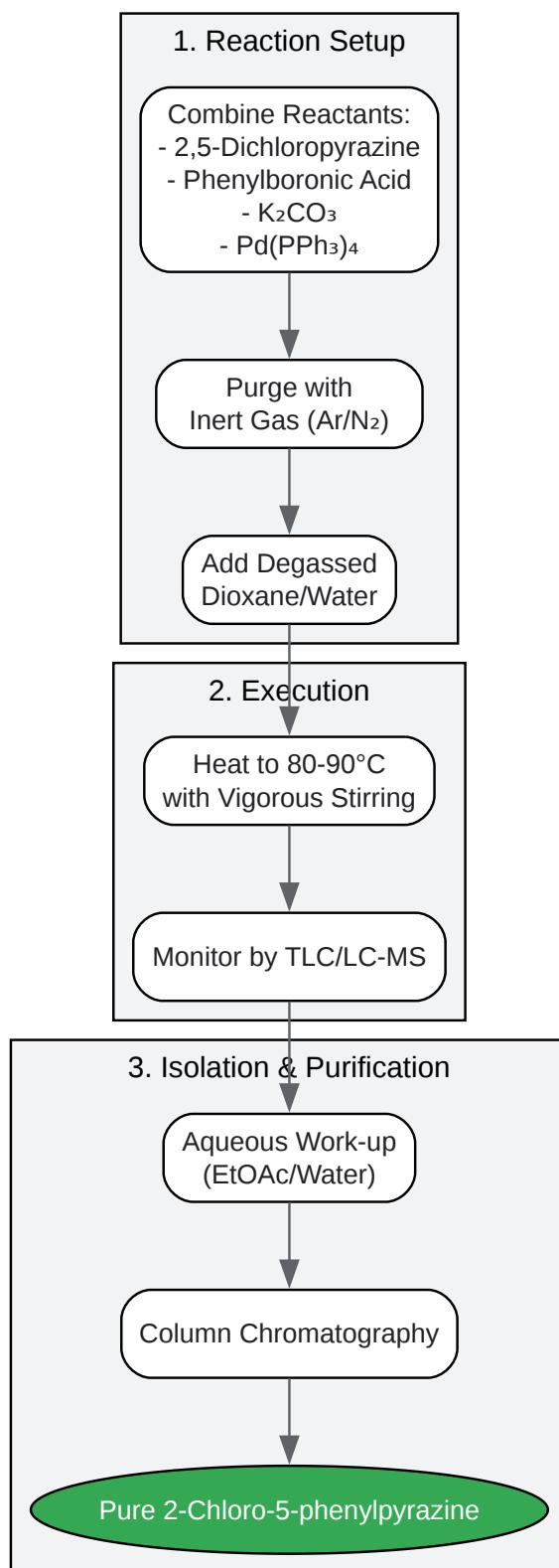
Property	Value	Source(s)
CAS Number	25844-73-9	[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂	[2]
Molecular Weight	190.63 g/mol	[3]
Melting Point	98-99 °C	[1]
Boiling Point	296.8 °C at 760 mmHg	[2]
Appearance	White to off-white solid	[3]
SMILES	Clc1ncc(cn1)c2ccccc2	[4]
InChIKey	IKWXPYFPNVAWJY-UHFFFAOYSA-N	[4]

Synthesis and Chemical Reactivity

The strategic synthesis of **2-Chloro-5-phenylpyrazine** is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling stands out as the preferred method due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the selective mono-arylation of 2,5-dichloropyrazine. The key to achieving mono-substitution over di-substitution lies in controlling the stoichiometry of the reagents, with the dichloropyrazine used in excess relative to the phenylboronic acid.


Experimental Protocol:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.5 mmol, 1.5 eq), phenylboronic acid (1.0 mmol, 1.0 eq), potassium carbonate (3.0 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

- **Inert Atmosphere:** Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.
- **Solvent Addition:** Under the inert atmosphere, add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is crucial for the activation of the boronic acid by the base.
- **Reaction Execution:** Heat the mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the phenylboronic acid is consumed (typically 4-8 hours).
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **2-Chloro-5-phenylpyrazine**.

Mechanistic Insight and Causality

The choice of reagents is critical for success. $\text{Pd}(\text{PPh}_3)_4$ is a robust Pd(0) source. The catalytic cycle begins with the oxidative addition of the more reactive C-Cl bond of 2,5-dichloropyrazine to the Pd(0) center. Potassium carbonate acts as the base required to activate the phenylboronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The dioxane/water solvent system is optimal for dissolving both the organic substrates and the inorganic base.

[Click to download full resolution via product page](#)*Workflow for the Suzuki-Miyaura synthesis of 2-Chloro-5-phenylpyrazine.*

Core Reactivity

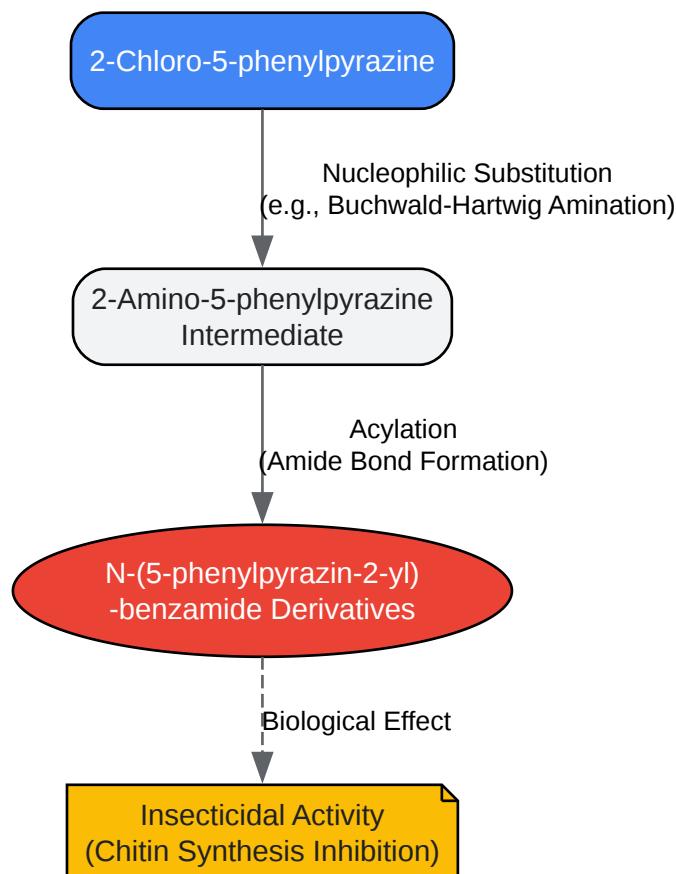
The primary site of reactivity is the C-Cl bond. This bond is susceptible to:

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring facilitates the attack of strong nucleophiles like amines, alkoxides, and thiolates, displacing the chloride ion. This is a fundamental reaction for introducing diverse functional groups.
- Further Cross-Coupling: The remaining chloro-substituent can undergo a second, different cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) to create complex, unsymmetrically substituted pyrazines.

Spectroscopic Signature and Characterization

While a publicly available, experimentally verified spectrum is not readily accessible, the structure of **2-Chloro-5-phenylpyrazine** can be confidently confirmed using standard spectroscopic techniques. The following represents a predicted analysis based on established principles.

- ^1H NMR (Proton NMR): The spectrum is expected to be relatively simple and highly characteristic.
 - Phenyl Protons (7.4-8.1 ppm): The protons on the phenyl ring will appear as a complex multiplet in this region. The two protons ortho to the pyrazine ring will be the most downfield.
 - Pyrazine Protons (8.5-9.0 ppm): Two singlets are expected for the two non-equivalent protons on the pyrazine ring. The proton at C-3 (adjacent to the chlorine) and the proton at C-6 (adjacent to the phenyl group) will have distinct chemical shifts due to the different electronic environments.
- ^{13}C NMR (Carbon NMR):
 - Phenyl Carbons (127-138 ppm): Four signals are expected for the phenyl ring carbons, with the ipso-carbon (attached to the pyrazine) being the most deshielded in this group.


- Pyrazine Carbons (140-155 ppm): Four distinct signals are predicted for the pyrazine ring carbons. The carbon atom bonded to chlorine (C-2) will be significantly downfield due to the halogen's inductive effect.
- Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching vibrations for the pyrazine ring (~1550-1600 cm^{-1}), C-Cl stretching (~700-800 cm^{-1}), and aromatic C-H stretching (~3050-3100 cm^{-1}).

Application as a Core Scaffold in Development

The true value of **2-Chloro-5-phenylpyrazine** lies in its utility as a versatile intermediate. The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. [5] This specific molecule provides a direct route to 2-amino-5-phenylpyrazine derivatives, which are precursors to potent bioactive agents.

A compelling example is in the field of agrochemicals. N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and identified as potent insecticides. These compounds act as insect growth modulators by inhibiting chitin biosynthesis, leading to fatal abnormalities in the larval cuticle.[6]

The synthesis of these active compounds begins with the nucleophilic substitution of the chlorine in **2-Chloro-5-phenylpyrazine** to install an amino group, followed by acylation.

[Click to download full resolution via product page](#)

Synthetic pathway to bioactive insecticidal agents.

This demonstrates how **2-Chloro-5-phenylpyrazine** serves as a critical starting point for accessing novel and economically important chemical entities. Its derivatives are also explored in medicinal chemistry for applications ranging from kinase inhibitors to potential anticancer agents.

Safety and Handling Protocol

2-Chloro-5-phenylpyrazine requires careful handling in a laboratory setting due to its potential hazards.

- Hazard Identification:
 - Harmful if swallowed (H302).

- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
- May cause respiratory irritation (H335).
- Handling and Personal Protective Equipment (PPE):
 - Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
 - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
 - Avoid generating dust. Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
 - Keep away from strong oxidizing agents.
- Disposal:
 - Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Page loading... guidechem.com
- 3. Page loading... wap.guidechem.com

- 4. chemscene.com [chemscene.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25844-73-9 Name: [xixisys.com]
- 6. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- To cite this document: BenchChem. [2-Chloro-5-phenylpyrazine structural information.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189379#2-chloro-5-phenylpyrazine-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com